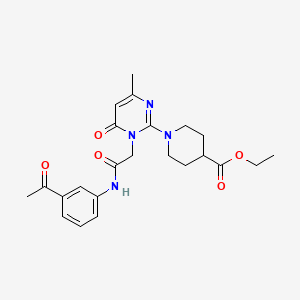

Ethyl 1-(1-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate

Description

Ethyl 1-(1-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core fused with a piperidine ring. The pyrimidine moiety is substituted with a 3-acetylphenylamino group, an oxoethyl chain, and a methyl group, while the piperidine ring is esterified at the 4-position.

Properties

IUPAC Name |

ethyl 1-[1-[2-(3-acetylanilino)-2-oxoethyl]-4-methyl-6-oxopyrimidin-2-yl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c1-4-32-22(31)17-8-10-26(11-9-17)23-24-15(2)12-21(30)27(23)14-20(29)25-19-7-5-6-18(13-19)16(3)28/h5-7,12-13,17H,4,8-11,14H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBHUYMSIXYLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC(=CC(=O)N2CC(=O)NC3=CC=CC(=C3)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(1-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate (CAS Number: 1421526-20-6) is a complex organic compound with potential biological activities. This article reviews its synthesis, structure, and biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 440.5 g/mol. The structure consists of a piperidine ring, a pyrimidine moiety, and an acetylphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 1421526-20-6 |

Antidiabetic Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antidiabetic properties. For instance, compounds similar to Ethyl 1-(1-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate have shown promising results in inhibiting alpha-amylase and other enzymes involved in glucose metabolism.

In one study, a related compound demonstrated an IC50 value of 4.58 μM against alpha-amylase, compared to the standard acarbose which had an IC50 of 1.58 μM . This suggests that while the compound shows potential, it may not be as potent as existing treatments.

Antioxidant Activity

The antioxidant properties of the compound are also noteworthy. Compounds with similar structures have been evaluated using DPPH assays, showing effective radical scavenging activity. The antioxidant mechanism is believed to protect pancreatic beta cells, which are essential for insulin production .

Case Study: Synthesis and Evaluation

A synthesis study focused on creating derivatives from the base structure of Ethyl 1-(1-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate highlighted its potential as a lead compound for further development. The study found that modifications to the piperidine ring could enhance biological activity, particularly in antidiabetic assays .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound against various targets involved in metabolic pathways. These studies indicated favorable interactions with key enzymes such as DPP-IV (Dipeptidyl Peptidase IV), which is crucial for glucose metabolism regulation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Ethyl 1-(1-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

In a study published in BioRxiv, researchers evaluated the anticancer effects of various pyrimidine derivatives, including this compound, on human cancer cell lines. The results demonstrated a notable reduction in cell viability at specific concentrations, suggesting that the compound may act as a promising candidate for further development in cancer therapeutics .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, making it a potential therapeutic agent for neurodegenerative diseases.

Case Study:

A study highlighted in PubMed Central examined the effects of similar compounds on neuronal cell lines exposed to neurotoxic agents. The findings suggested that the compound could significantly reduce cell death and promote cell survival through its antioxidant mechanisms .

Antimicrobial Activity

Ethyl 1-(1-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate has shown promise as an antimicrobial agent against various bacterial strains.

Case Study:

Research conducted on the antimicrobial efficacy of pyrimidine derivatives revealed that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Substituent Variations

The compound shares structural homology with pyrimidine-piperidine hybrids, such as those cataloged by Hairui Chemical (). Below is a comparative analysis of its structural and functional distinctions:

Notes:

- *Molecular weights estimated based on structural formulae.

- Hypothetical properties derived from substituent effects (e.g., trifluoromethyl enhances electronegativity and lipophilicity; carboxylic acid improves solubility).

Critical Differences and Implications

Pyrimidine Substitutions: The target compound’s 3-acetylphenylamino group may facilitate hydrogen bonding with biological targets, contrasting with the pyrazolyl and trifluoromethyl groups in analogues from . Pyrazolyl groups enhance aromatic stacking interactions, while CF₃ improves metabolic stability but reduces polarity .

Piperidine Modifications: The ethyl ester at piperidine-4 (target compound) versus piperidine-3 ( compound) affects spatial orientation, influencing target selectivity.

Biological Activity Trends: Trifluoromethyl-substituted analogues (e.g., CAS 1007344-02-6) are often prioritized in drug design for their resistance to oxidative metabolism, whereas acetylphenylamino groups may confer specificity toward aminopeptidase or kinase targets.

Q & A

Q. What analytical techniques are recommended for confirming the structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to map proton and carbon environments, confirming substituent positions (e.g., acetylphenyl, piperidine, and dihydropyrimidinone moieties). For example, the acetyl group’s carbonyl resonance typically appears at ~200–210 ppm in -NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines the molecular ion peak ([M+H]) to verify the molecular formula (e.g., CHNO) and fragmentation patterns for functional group validation .

- Infrared Spectroscopy (IR): Identify key functional groups, such as the amide C=O stretch (~1650–1700 cm) and ester C=O (~1740 cm) .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates, while ethanol is preferred for esterification steps due to its role as a nucleophile .

- Temperature Control: Moderate heating (60–80°C) promotes cyclization of dihydropyrimidinone rings, while avoiding decomposition of the acetylphenyl moiety .

- Catalysts: Use ammonium acetate as a catalyst in cyclocondensation reactions (e.g., forming the dihydropyrimidinone core) .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations: Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for targeted modifications. For example, the acetylphenyl group’s electron-withdrawing nature may be optimized for receptor binding .

- Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., kinases) to identify key binding residues and guide substituent design (e.g., piperidine carboxylate flexibility) .

Q. What strategies address contradictory biological activity data across studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell line viability protocols, enzyme concentrations) to minimize variability. For instance, discrepancies in IC values may arise from differing ATP concentrations in kinase assays .

- Structural Comparisons: Use X-ray crystallography or cryo-EM to compare binding modes of analogs. Subtle conformational changes in the piperidine ring could explain divergent activity .

Q. How can researchers design assays to evaluate the compound’s mechanism of action?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to target proteins (e.g., kinases or GPCRs). The ester group’s hydrophobicity may influence association/dissociation rates .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions, critical for optimizing the acetylphenyl-amide motif .

Q. What purification techniques resolve challenges in isolating this compound from complex reaction mixtures?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate polar byproducts (e.g., unreacted dihydropyrimidinone precursors) .

- Flash Chromatography: Optimize mobile phase ratios (e.g., ethyl acetate/hexane) for bulk purification, focusing on the ester’s polarity .

Q. How can structure-activity relationship (SAR) studies rationalize substituent effects on bioactivity?

Methodological Answer:

- Systematic Analog Synthesis: Replace the 3-acetylphenyl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) aryl groups to probe electronic effects on target engagement .

- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors in the dihydropyrimidinone core) using software like Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.